6-Fluoro-3-(3-fluorobenzene-1-sulfonyl)-1-[(piperidin-2-yl)methyl]-1H-indole 6-Fluoro-3-(3-fluorobenzene-1-sulfonyl)-1-[(piperidin-2-yl)methyl]-1H-indole
Brand Name: Vulcanchem
CAS No.: 651335-02-3
VCID: VC16801562
InChI: InChI=1S/C20H20F2N2O2S/c21-14-4-3-6-17(10-14)27(25,26)20-13-24(12-16-5-1-2-9-23-16)19-11-15(22)7-8-18(19)20/h3-4,6-8,10-11,13,16,23H,1-2,5,9,12H2
SMILES:
Molecular Formula: C20H20F2N2O2S
Molecular Weight: 390.4 g/mol

6-Fluoro-3-(3-fluorobenzene-1-sulfonyl)-1-[(piperidin-2-yl)methyl]-1H-indole

CAS No.: 651335-02-3

Cat. No.: VC16801562

Molecular Formula: C20H20F2N2O2S

Molecular Weight: 390.4 g/mol

* For research use only. Not for human or veterinary use.

6-Fluoro-3-(3-fluorobenzene-1-sulfonyl)-1-[(piperidin-2-yl)methyl]-1H-indole - 651335-02-3

Specification

CAS No. 651335-02-3
Molecular Formula C20H20F2N2O2S
Molecular Weight 390.4 g/mol
IUPAC Name 6-fluoro-3-(3-fluorophenyl)sulfonyl-1-(piperidin-2-ylmethyl)indole
Standard InChI InChI=1S/C20H20F2N2O2S/c21-14-4-3-6-17(10-14)27(25,26)20-13-24(12-16-5-1-2-9-23-16)19-11-15(22)7-8-18(19)20/h3-4,6-8,10-11,13,16,23H,1-2,5,9,12H2
Standard InChI Key DCZBICOKJYRCIF-UHFFFAOYSA-N
Canonical SMILES C1CCNC(C1)CN2C=C(C3=C2C=C(C=C3)F)S(=O)(=O)C4=CC=CC(=C4)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure is defined by three key components:

  • 6-Fluoroindole Core: The indole scaffold, a bicyclic aromatic system comprising a benzene ring fused to a pyrrole ring, is substituted with fluorine at position 6. Fluorination at this position is known to enhance metabolic stability and modulate electronic properties .

  • 3-Fluorobenzenesulfonyl Group: A sulfonyl group (-SO₂-) linked to a 3-fluorophenyl ring at position 3 of the indole. Sulfonamide/sulfonyl groups are common in drug design due to their ability to participate in hydrogen bonding and improve target affinity .

  • Piperidin-2-ylmethyl Substituent: A piperidine ring (a six-membered amine heterocycle) attached via a methylene bridge to position 1 of the indole. Piperidine derivatives frequently appear in central nervous system (CNS) therapeutics due to their blood-brain barrier permeability .

Molecular Formula and Weight

  • Formula: C20H19F2N2O2S\text{C}_{20}\text{H}_{19}\text{F}_2\text{N}_2\text{O}_2\text{S}

  • Molecular Weight: Calculated as 392.44g/mol392.44 \, \text{g/mol}, derived from the sum of atomic masses.

Stereochemical Considerations

The piperidine ring introduces a stereocenter at position 2. Enantiomeric forms may exhibit distinct pharmacological profiles, though specific data for this compound remain unexplored in available literature.

Synthesis and Structural Elucidation

Synthetic Pathways

While no direct synthesis of this compound is documented, analogous routes for similar indole derivatives suggest a multi-step approach:

  • Indole Core Functionalization:

    • 6-Fluoroindole Preparation: Fluorination of indole at position 6 can be achieved via electrophilic substitution using Selectfluor® or similar agents .

    • Sulfonylation at Position 3: Reaction with 3-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine) introduces the sulfonyl group .

  • N-Alkylation at Position 1:

    • Mannich Reaction: Condensation of 6-fluoro-3-sulfonylindole with piperidin-2-ylmethanol and formaldehyde could yield the piperidinylmethyl substituent.

    • Nucleophilic Substitution: Alternatively, alkylation using a bromomethyl-piperidine precursor in the presence of a base (e.g., K₂CO₃) .

Analytical Characterization

Key techniques for structural confirmation include:

  • Nuclear Magnetic Resonance (NMR):

    • 1HNMR^1\text{H} \text{NMR}: Distinct signals for piperidine protons (δ 1.4–2.8 ppm), indole aromatic protons (δ 6.8–7.6 ppm), and sulfonyl-adjacent fluorine (δ -110 ppm for 19F^{19}\text{F}) .

    • 13CNMR^{13}\text{C} \text{NMR}: Peaks for quaternary carbons (e.g., C-3 sulfonyl attachment at ~125 ppm) .

  • High-Resolution Mass Spectrometry (HRMS): Expected molecular ion peak at m/z392.44[M+H]+m/z \, 392.44 \, [\text{M}+\text{H}]^+.

Physicochemical Properties

Solubility and Lipophilicity

  • LogP: Estimated at 2.53.02.5–3.0 using fragment-based methods (e.g., XLOGP3), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Aqueous Solubility: Poor solubility (<0.1 mg/mL) predicted due to aromatic and sulfonyl groups, necessitating formulation with co-solvents (e.g., DMSO) .

Stability and Degradation

  • Hydrolytic Stability: The sulfonyl group is resistant to hydrolysis under physiological pH, but the fluoroindole core may undergo photodegradation under UV light .

  • Thermal Stability: Melting point is projected at 180190C180–190^\circ \text{C} based on analogs like 5-fluoro-3-(3-fluorophenylsulfonyl)-1-(piperidin-3-yl)-1H-indole (m.p. 165170C165–170^\circ \text{C}) .

Applications and Future Directions

Therapeutic Development

  • CNS Disorders: The piperidine moiety supports exploration in Alzheimer’s disease or depression .

  • Oncology: As a kinase inhibitor scaffold, particularly in tyrosine kinase-driven cancers.

  • Anti-Infectives: Broad-spectrum antimicrobial activity merits evaluation against drug-resistant bacteria .

Material Science Applications

  • Organic Electronics: Fluorinated indoles are used in organic light-emitting diodes (OLEDs) due to electron-deficient aromatic systems .

  • Semiconducting Polymers: Incorporation into polyindole backbones could enhance charge transport properties.

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